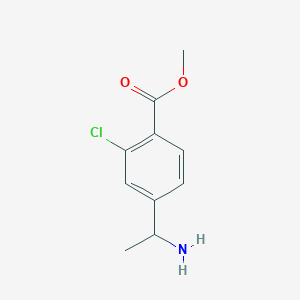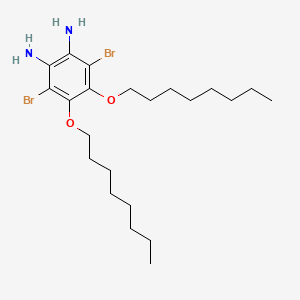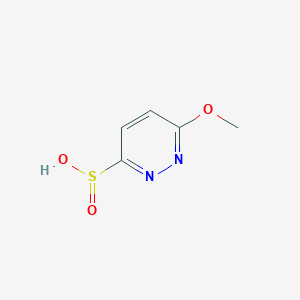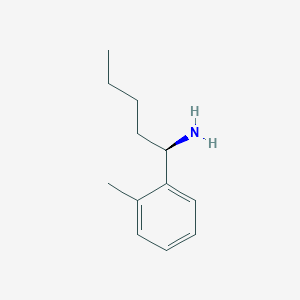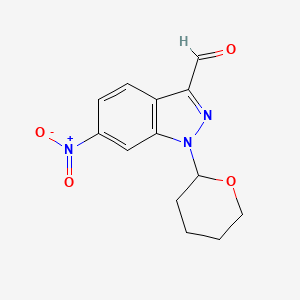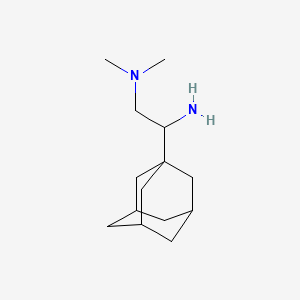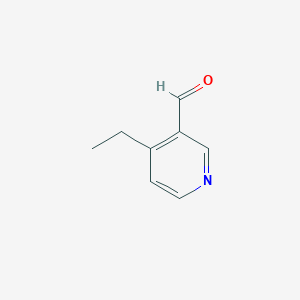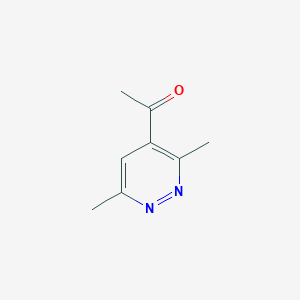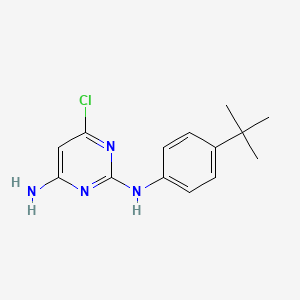
N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a chlorine atom and two amino groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine typically involves the reaction of 4-tert-butylphenylamine with 6-chloropyrimidine-2,4-diamine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction reactions. The reactions are typically carried out in solvents like ethanol, toluene, or dichloromethane, and may require elevated temperatures or specific pH conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N-(4-Tert-butyl-phenyl)-pyrimidine-2,4-diamine: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
6-Chloro-pyrimidine-2,4-diamine: Lacks the tert-butyl-phenyl group, which may influence its solubility and interaction with biological targets.
N-(4-Tert-butyl-phenyl)-6-methyl-pyrimidine-2,4-diamine: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
特性
CAS番号 |
335444-26-3 |
|---|---|
分子式 |
C14H17ClN4 |
分子量 |
276.76 g/mol |
IUPAC名 |
2-N-(4-tert-butylphenyl)-6-chloropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H17ClN4/c1-14(2,3)9-4-6-10(7-5-9)17-13-18-11(15)8-12(16)19-13/h4-8H,1-3H3,(H3,16,17,18,19) |
InChIキー |
BIKNSNTVHHXHIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




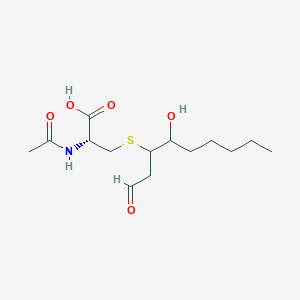
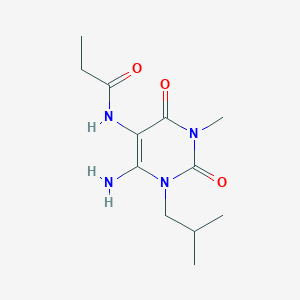
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
